3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride
Description
3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 3 and a piperidine moiety at position 5, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, making it suitable for synthetic and biological studies.
Properties
Molecular Formula |
C11H18Cl2N2 |
|---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
3-methyl-5-piperidin-4-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-6-11(8-13-7-9)10-2-4-12-5-3-10;;/h6-8,10,12H,2-5H2,1H3;2*1H |
InChI Key |
XOMYCEHLWOWSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 3-methylpyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
| Substrate | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| Boc-Glu(OPh)-OMe | Pd catalyst 1 , THF, K₂CO₃, 60°C, 16 h | 6% desired product; 91% pyroglutamic acid |
The side reaction forming pyroglutamic acid is attributed to intramolecular cyclization under basic conditions, a common issue with glutamic acid derivatives .
Transesterification Mechanisms
Boc-Glu-phenyl ester participates in enzyme-like transesterification catalyzed by cobalt clusters. Key kinetic parameters include:
| Catalyst | Substrate | Rate Constant (M⁻¹s⁻¹) | Selectivity (Product) | Reference |
|---|---|---|---|---|
| Co₂ complex | Boc-Glu-phenyl ester | >95% aryl transfer |
The reaction proceeds via a ternary complex mechanism involving coordination of the ester and nucleophile to the cobalt center .
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs below 130°C if heated rapidly .
-
Cyclization : Under acidic or basic conditions, Boc-Glu-phenyl ester forms pyroglutamic acid via intramolecular amide bond formation (Eq 1) :
-
pH Sensitivity : The Boc group remains stable at neutral pH but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions .
Comparative Reactivity of Glutamic Acid Derivatives
| Derivative | Reactivity in Cross-Coupling | Stability to Cyclization |
|---|---|---|
| Boc-Asp(OPh)-O tBu | High (90% yield) | Stable |
| Boc-Glu(OPh)-OMe | Low (6% yield) | Prone to cyclization |
Aspartic acid derivatives show superior reactivity in Suzuki-Miyaura couplings compared to glutamic acid analogs due to reduced steric hindrance .
Mechanistic Insights from Kinetic Studies
Native chemical ligation (NCL) with Boc-Glu-phenyl ester follows a three-step mechanism (Figure 1):
Scientific Research Applications
3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound lacks bulky aromatic substituents (e.g., diphenylmethoxy in ) but retains the piperidine-pyridine core. Fluorine or chlorine substitutions in analogs (e.g., ) alter electronic properties and bioavailability, whereas the methyl group in the target compound may favor metabolic stability.
Pharmacological Activity :
- 4-(Diphenylmethoxy)piperidine Hydrochloride is a documented antihistamine , whereas other analogs serve as intermediates or research chemicals. The target compound’s activity remains uncharacterized but may align with central nervous system (CNS) targets due to its piperidine moiety.
Regulatory and Safety Profiles :
- Regulatory data for the target compound are absent in the evidence. In contrast, 4-(Diphenylmethoxy)piperidine Hydrochloride is monitored under EPA and EFSA frameworks .
- Environmental impacts for all compounds are poorly documented, highlighting a need for ecotoxicological studies.
Research Findings and Data Gaps
- Toxicity : Specific target organ toxicity (STOT) and inhalation hazards are unreported for all compounds except 4-(Diphenylmethoxy)piperidine Hydrochloride, which lacks detailed toxicity metrics .
Biological Activity
3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperidine moiety, which is crucial for its biological activity. The presence of the methyl group at the 3-position and the dihydrochloride salt form enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound exhibits affinity for several neurotransmitter receptors, particularly the histamine H3 receptor, which plays a role in modulating neurotransmission and has implications in cognitive function and appetite regulation .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cellular responses:
- Anti-inflammatory Effects : Inhibition of interleukin (IL)-1β release was observed, suggesting its potential use in treating inflammatory diseases .
- Cell Viability : The compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
- NLRP3 Inflammasome Inhibition : A study highlighted that derivatives of piperidine compounds, including this compound, could significantly reduce pyroptosis (a form of programmed cell death) by inhibiting the NLRP3 inflammasome pathway. This was associated with a decrease in IL-1β production, showcasing its anti-inflammatory potential .
- Cognitive Enhancement : Research involving animal models indicated that compounds similar to this compound could improve cognitive functions by acting on the central nervous system, particularly through H3 receptor antagonism .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar piperidine derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, anticancer | H3 receptor antagonist, NLRP3 inhibition |
| 4-(Piperidin-4-yl)-3-pyridinecarboxylic acid | Moderate anti-inflammatory | COX inhibition |
| Piperazine derivatives | Antidepressant effects | Serotonin receptor modulation |
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and potential therapeutic applications. Future studies should focus on:
- In Vivo Efficacy : Exploring the compound's effects in animal models to validate its therapeutic potential.
- Structural Modifications : Investigating analogs to enhance potency and selectivity against specific biological targets.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for conditions such as inflammation-related diseases and cognitive disorders.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to determine the purity of 3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 206 nm for baseline separation of impurities. Confirm molecular integrity via H NMR to detect residual solvents (e.g., acetone at 0.2% as in ). Cross-validate with mass spectrometry (LC/MS) to observe the [M+H] ion (e.g., m/z 312.4 in structurally similar compounds) .
- Acceptable purity thresholds : ≥95% by HPLC for preliminary studies; ≥98% for pharmacological assays.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Safety protocols :
- Use PPE (gloves, lab coat, safety goggles) to avoid inhalation, skin contact, or ingestion.
- Store at 2–8°C in airtight, light-protected containers to prevent degradation .
- Avoid dust formation; employ fume hoods during weighing or synthesis .
- Emergency measures : For skin contact, rinse immediately with water (15+ minutes); for inhalation, move to fresh air and seek medical attention .
Q. What synthetic routes are documented for piperidine-pyridine dihydrochloride derivatives?
- General synthesis :
Core scaffold assembly : Combine substituted pyridine precursors with piperidine intermediates via nucleophilic substitution or reductive amination.
Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization .
- Key considerations : Monitor reaction pH and temperature to avoid side products (e.g., over-alkylation) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Approach :
- Use quantum mechanics/molecular mechanics (QM/MM) simulations to predict transition states and energy barriers for key steps (e.g., piperidine ring closure).
- Apply machine learning to analyze historical reaction data (e.g., solvents, catalysts) and recommend optimal conditions (e.g., dichloromethane/NaOH systems as in ) .
- Validation : Compare computational predictions with experimental yields (e.g., 99% purity via HPLC in ).
Q. What strategies resolve contradictory bioactivity data in receptor-binding assays?
- Case example : Discrepancies in IC values may arise from:
- Impurity interference : Characterize batch-specific impurities (e.g., via LC/MS in ) and test their off-target effects.
- Isomer formation : Use chiral HPLC to separate enantiomers and assess individual activity .
Q. How do structural modifications to the piperidine ring affect pharmacological properties?
- Structure-activity relationship (SAR) insights :
- Methyl substitution (3-position): Enhances metabolic stability by reducing CYP450 oxidation.
- Piperidine N-functionalization : Introducing sulfonyl or benzoyl groups (e.g., as in ) modulates receptor selectivity .
Q. What are the best practices for analyzing environmental and metabolic degradation products?
- Analytical workflow :
Sample preparation : Incubate the compound in simulated biological fluids (e.g., S9 liver fractions) or environmental matrices (pH 7.4 buffer).
Detection : Use high-resolution mass spectrometry (HRMS) to identify degradation fragments (e.g., pyridine ring cleavage products).
Quantification : Compare degradation rates under varying conditions (light, temperature) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in cytotoxicity profiles across cell lines?
- Root causes :
- Cell-specific metabolism : HepG2 vs. HEK293 cells may differentially express detoxifying enzymes (e.g., glutathione transferases).
- Impurity carryover : Trace synthesis byproducts (e.g., unreacted intermediates) may exhibit off-target toxicity .
- Resolution :
- Re-test batches with confirmed purity (≥98%).
- Use isogenic cell lines to control for genetic variability .
Q. Why do solubility measurements vary between DMSO and aqueous buffers?
- Factors influencing solubility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
